![molecular formula C22H23FN2O4 B2708748 1-(2-(dimethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one CAS No. 608503-45-3](/img/structure/B2708748.png)
1-(2-(dimethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one
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Description
1-(2-(dimethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H23FN2O4 and its molecular weight is 398.434. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
The synthesis of derivatives related to this compound involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes, leading to a class of compounds known as 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones. These compounds are of interest due to their potential pharmacological properties and their role as intermediates in organic synthesis (R. Vydzhak, S. Y. Panchishyn, 2010).
Fluorescent Probes
A specific application in the scientific research of derivatives similar to this compound includes the development of fluorescent probes for the detection of low levels of carbon dioxide. Novel fluorescent probes based on the 1,2,5-triphenylpyrrole core containing tertiary amine moieties have shown significant potential in real-time, quantitative detection of CO2, with applications in biological and medical fields (Huan Wang et al., 2015).
Pharmacological Evaluation
Another research focus is the pharmacological evaluation of related compounds for potential antipsychotic activities. Studies have explored the synthesis and evaluation of a series of novel potential antipsychotic agents, highlighting the unique action mechanisms that do not involve dopamine receptors, suggesting a new pathway for antipsychotic drug development (L D Wise et al., 1987).
Chemical Reactivity and Molecular Interactions
Research on the chemical reactivity and molecular interactions of similar compounds provides insights into their potential applications in material science and pharmaceuticals. Studies on molecular weaker interactions, spectroscopic analysis, and chemical reactivity have been conducted to understand the properties and applications of these compounds further (R. N. Singh et al., 2014).
properties
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O4/c1-24(2)11-12-25-19(16-9-4-5-10-17(16)23)18(21(27)22(25)28)20(26)14-7-6-8-15(13-14)29-3/h4-10,13,19,26H,11-12H2,1-3H3/b20-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQECISVDUXKZHZ-CZIZESTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC(=CC=C2)OC)\O)/C(=O)C1=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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